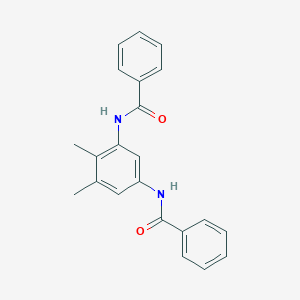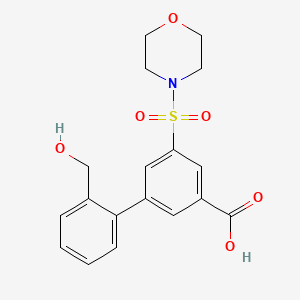![molecular formula C20H23ClN4O2 B5307029 (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)
(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the class of drugs known as piperazine derivatives, which have been shown to have a wide range of pharmacological activities. In
作用機序
The exact mechanism of action of (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is not fully understood. However, it is believed to act primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. In addition, this compound has been shown to have antinociceptive effects, which may be due to its ability to modulate the release of neurotransmitters involved in pain perception.
実験室実験の利点と制限
One advantage of using (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol in lab experiments is that it has been extensively studied in animal models, which allows for a better understanding of its pharmacological properties. In addition, this compound has been shown to have a wide range of pharmacological activities, which makes it a versatile compound for use in different types of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol. One area of interest is the development of more selective dopamine D2 receptor antagonists and serotonin 5-HT1A receptor agonists, which may have fewer side effects than this compound. Another area of interest is the investigation of the compound's potential as a treatment for other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective and targeted therapies.
合成法
The synthesis of (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is a multistep process that involves the use of various chemical reagents and techniques. The first step involves the preparation of 1-(4-chlorobenzoyl)-4-piperazinecarboxylic acid, which is then reacted with 2-pyridylmagnesium bromide to form the intermediate 1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]butan-1-one. This intermediate is then reduced with sodium borohydride to form the final product, this compound.
科学的研究の応用
(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has been extensively studied in animal models of various psychiatric and neurological disorders, including schizophrenia, depression, anxiety, and pain. In addition, this compound has also been shown to have potential as a treatment for drug addiction and withdrawal.
特性
IUPAC Name |
(4-chlorophenyl)-[(3S,4S)-3-hydroxy-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-6-4-15(5-7-16)20(27)25-13-17(18(26)14-25)23-9-11-24(12-10-23)19-3-1-2-8-22-19/h1-8,17-18,26H,9-14H2/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFKSTYBWHOABB-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5306947.png)
![1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane](/img/structure/B5306964.png)
![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)
![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-morpholinyl)benzyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5306976.png)
![7-acetyl-3-(ethylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306986.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
![6-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3-amine](/img/structure/B5307022.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)
